3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an aldehyde functional group at the 4-position.
Mechanism of Action
Target of Action
Compounds of similar structure have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that compounds of similar structure have been involved in sm cross-coupling reactions, which are key in various biochemical pathways .
Result of Action
Compounds of similar structure have shown promising anti-tumor activity
Action Environment
It’s worth noting that the success of sm cross-coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The phenyl and cyclohexyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2,6-Di(4-cyclohexylphenyl)anthracene: A compound with similar cyclohexyl substitution, used in organic semiconductors.
2-(4-Cyclohexylphenyl)propionic acid: Known for its anti-inflammatory properties.
Uniqueness
3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its combination of a pyrazole ring with a cyclohexyl-substituted phenyl group and an aldehyde functional group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-(4-cyclohexylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-16-20-15-24(21-9-5-2-6-10-21)23-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-17H,1,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPDVARSVVHQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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